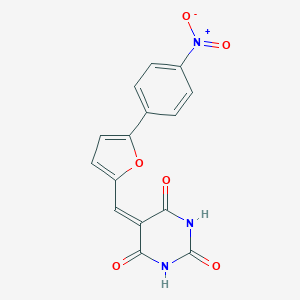

5-((5-(4-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-((5-(4-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione, also known as NFP, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound is a heterocyclic molecule that contains both pyrimidine and furan rings, making it an interesting target for synthesis and investigation.

Aplicaciones Científicas De Investigación

Antitubercular Agents

Compounds similar to 5-((5-(4-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione have been explored for their potential as antitubercular agents. These compounds can be designed and synthesized to target Mycobacterium tuberculosis , the causative agent of tuberculosis (TB). They may inhibit the synthesis of essential components or disrupt critical metabolic pathways within the bacterium .

Antimicrobial Activity

The structural analogs of this compound have shown promise in antimicrobial activity. They can be synthesized and tested against various microorganisms to determine their efficacy. The goal is to develop new drugs that can combat resistant strains of bacteria and offer alternative treatments for infections .

Inhibition of Iron Acquisition in Mycobacteria

Research has indicated that furan-based compounds, which are structurally related to the compound , can interfere with iron homeostasis in mycobacteria. This is crucial as iron acquisition is vital for the survival and virulence of Mycobacterium tuberculosis . By inhibiting this process, it’s possible to hinder the pathogen’s ability to cause disease .

Siderophore-Mediated Pathways

The compound’s analogs have been identified as potential therapeutics targeting siderophore-mediated iron acquisition in mycobacterial species. This innovative approach focuses on anti-virulence strategies that impair the pathogen’s ability to establish infection .

Synthesis of Schiff Bases

Schiff bases, which are formed by the condensation of primary amines with carbonyl groups, have numerous applications in medicinal chemistry. The compound may be used in the synthesis of Schiff bases that incorporate quinoxaline, which could have potential pharmacological properties .

Crystallography and Structural Analysis

Furan-based compounds, including the one you’re interested in, are valuable in crystallography for determining the structure of new chemical entities. Their analysis through techniques like 1H NMR, 13C NMR, HRMS, and SC-XRD can provide insights into their molecular configuration and potential interactions with biological targets .

Propiedades

IUPAC Name |

5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9N3O6/c19-13-11(14(20)17-15(21)16-13)7-10-5-6-12(24-10)8-1-3-9(4-2-8)18(22)23/h1-7H,(H2,16,17,19,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQNRAQXFEPZQCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9N3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((5-(4-nitrophenyl)furan-2-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-chlorophenyl)-3-[2-(4-chlorophenyl)vinyl]-1-(3-fluorophenyl)-4,5-dihydro-1H-pyrazole](/img/structure/B412759.png)

![1-Bromo-17-(4'-chloro[1,1'-biphenyl]-4-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B412763.png)

![N-[4-(pentyloxy)phenyl]-2,2-diphenylacetamide](/img/structure/B412765.png)

![N-(2,4-Dichlorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B412771.png)

![N-[4-(dimethylamino)benzylidene]-N-[4-(9H-xanthen-9-yl)phenyl]amine](/img/structure/B412774.png)

![N-{4-acetyl-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B412777.png)

![2-(4-Heptylphenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B412780.png)

![Ethyl 4-[(2-phenoxybutanoyl)amino]benzoate](/img/structure/B412782.png)